

Application Notes and Protocols: Barium Metaphosphate Glass for Sealing to Aluminum Alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium metaphosphate*

Cat. No.: *B080609*

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These application notes provide a detailed overview and experimental protocols for the use of **barium metaphosphate** glass in creating hermetic seals with aluminum alloys. This technology is critical in applications requiring lightweight, robust, and hermetically sealed enclosures for sensitive electronic components, particularly in the aerospace, medical, and telecommunications industries.

Introduction

Barium metaphosphate-based glasses are a class of low-melting-point glasses with a high coefficient of thermal expansion (CTE), making them highly suitable for creating matched seals with aluminum alloys.^{[1][2]} Traditional borosilicate glasses have softening points above the melting temperature of aluminum, precluding their use. Phosphate glasses, modified with oxides such as barium oxide and aluminum oxide, can be tailored to have a CTE that closely matches that of various aluminum alloys, minimizing residual stress in the seal after cooling and ensuring a strong, hermetic bond.^{[1][2]}

The sealing process involves the carefully controlled heating of the glass and aluminum components to a temperature where the glass flows and wets the metal surface. Upon cooling, the glass solidifies, forming a durable, hermetic seal. The quality of the seal is highly dependent

on the glass composition, the surface preparation of the aluminum alloy, and the precise control of the sealing temperature profile.[3]

Key Properties of Barium Metaphosphate Sealing Glasses

The properties of **barium metaphosphate** glasses can be tailored by adjusting their composition. The addition of other oxides like Na₂O, Al₂O₃, and PbO can modify the glass transition temperature (T_g), softening point (T_s), and CTE.[4]

Data Presentation: Properties of Representative Phosphate Sealing Glasses

Glass Composition (mol%)	CTE (x 10 ⁻⁶ /°C)	T _g (°C)	Sealing Temperature (°C)	Estimated Bond Strength (MPa)
40P ₂ O ₅ -30BaO-20Na ₂ O-10Al ₂ O ₃	15 - 18	400 - 450	500 - 550	10 - 20
45P ₂ O ₅ -25BaO-15Na ₂ O-15Al ₂ O ₃	14 - 17	420 - 470	520 - 570	15 - 25
50P ₂ O ₅ -20BaO-20Na ₂ O-10PbO	16 - 19	380 - 430	480 - 530	12 - 22

Note: The bond strength values are estimated based on data for similar phosphate-based adhesives and coatings on aluminum substrates, as direct experimental data for the bond strength of **barium metaphosphate** glass to aluminum alloys is not readily available in the literature.[5][6]

Experimental Protocols

Protocol for Preparation of Barium Metaphosphate Sealing Glass

This protocol describes the synthesis of a representative **barium metaphosphate**-based sealing glass using a melt-quenching technique.

Materials:

- Barium carbonate (BaCO_3)
- Sodium carbonate (Na_2CO_3)
- Ammonium dihydrogen phosphate ($\text{NH}_4\text{H}_2\text{PO}_4$)
- Aluminum oxide (Al_2O_3)
- Alumina or platinum crucible
- High-temperature furnace (capable of reaching at least 1200°C)
- Stainless steel or graphite mold
- Annealing furnace

Procedure:

- Batch Calculation: Calculate the required weight of each raw material to achieve the desired molar composition of the glass.
- Mixing: Thoroughly mix the powdered raw materials in a ball mill or with a mortar and pestle to ensure homogeneity.
- Melting:
 - Transfer the mixed batch into an alumina or platinum crucible.
 - Place the crucible in a high-temperature furnace.
 - Heat the furnace to $1100\text{--}1200^\circ\text{C}$ at a rate of $5\text{--}10^\circ\text{C}/\text{minute}$.
 - Hold the temperature for 1-2 hours, or until a clear, bubble-free melt is obtained. Periodically swirl the crucible to promote homogeneity.
- Quenching:

- Quickly pour the molten glass into a preheated stainless steel or graphite mold.
- Allow the glass to cool to room temperature. This rapid cooling process is what forms the amorphous glass structure.
- Annealing:
 - Place the glass sample into an annealing furnace preheated to just below the glass transition temperature (e.g., 400°C).
 - Hold at this temperature for 1-2 hours to relieve internal stresses.
 - Slowly cool the furnace to room temperature at a rate of 1-2°C/minute.

Protocol for Surface Preparation of Aluminum Alloys

Proper surface preparation of the aluminum alloy is critical for achieving a strong and hermetic seal. The goal is to remove contaminants and the native, often non-uniform, oxide layer, and to create a fresh, uniform oxide layer that will readily bond with the glass.

Materials:

- Aluminum alloy components
- Acetone or isopropyl alcohol
- Alkaline degreasing solution (e.g., 5% NaOH solution)
- Acid etching solution (e.g., 10% nitric acid or a commercial aluminum etchant)
- Desmutting solution (e.g., 50% nitric acid solution)
- Deionized water
- Ultrasonic bath
- Drying oven or hot air gun

Procedure:

- Degreasing:
 - Clean the aluminum parts ultrasonically in acetone or isopropyl alcohol for 10-15 minutes to remove oils and grease.
 - Rinse thoroughly with deionized water.
- Alkaline Cleaning:
 - Immerse the parts in a 5% NaOH solution at 50-60°C for 2-5 minutes. This step removes the bulk of the natural oxide layer.
 - Rinse thoroughly with deionized water.
- Etching:
 - Immerse the parts in a 10% nitric acid solution at room temperature for 1-3 minutes to etch the surface and remove any remaining oxides.
 - Rinse thoroughly with deionized water.
- Desmutting:
 - Immerse the parts in a 50% nitric acid solution at room temperature for 30-60 seconds to remove any smut (dark residue) that may have formed during the etching process.
 - Rinse thoroughly with deionized water.
- Drying:
 - Dry the cleaned aluminum parts immediately using a drying oven or a hot air gun to prevent re-oxidation.
 - Store in a desiccator until the sealing process.

Protocol for Sealing Barium Metaphosphate Glass to Aluminum Alloy

This protocol outlines the thermal cycle for creating a seal between the prepared glass and aluminum components.

Materials:

- Prepared **barium metaphosphate** glass preform
- Cleaned aluminum alloy components
- Fixturing to hold the glass and aluminum in place (e.g., graphite or stainless steel jigs)
- Furnace with controlled atmosphere capabilities (inert or reducing atmosphere is preferred)

Procedure:

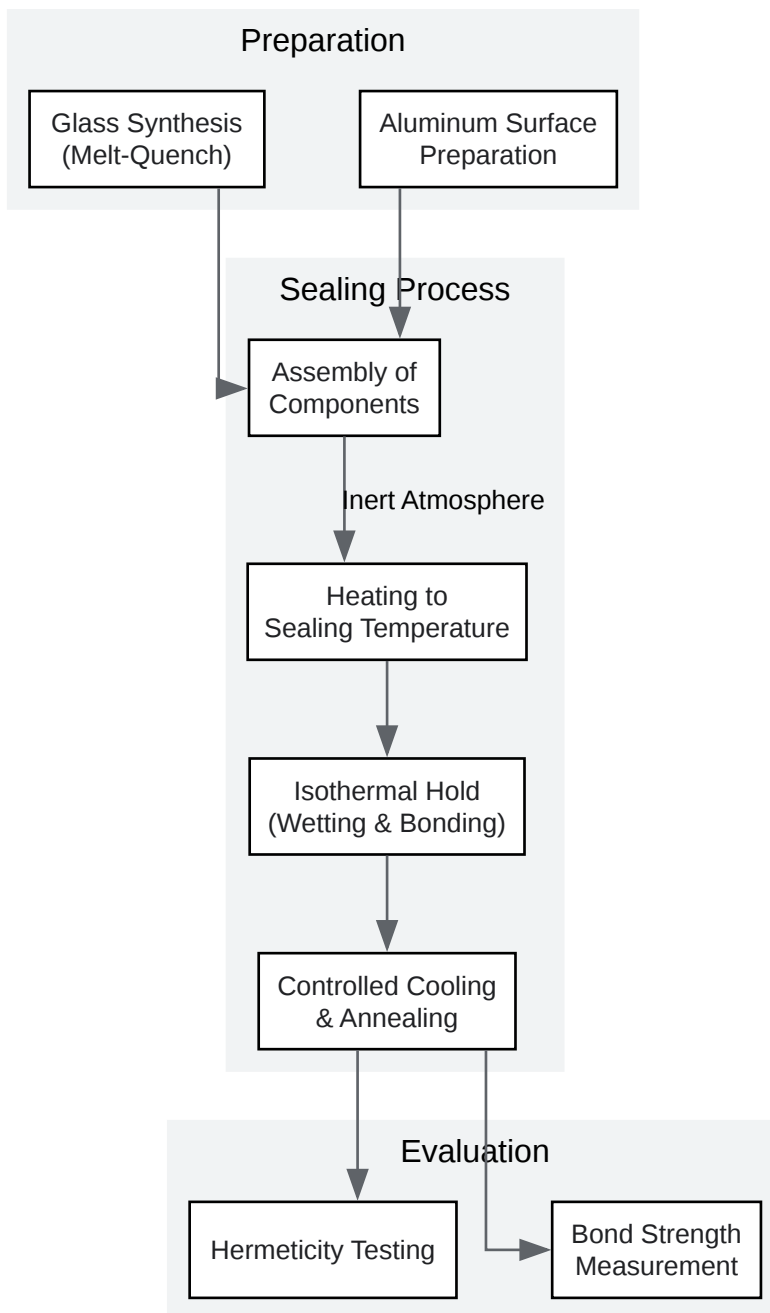
- Assembly: Assemble the glass preform and the aluminum components in the sealing fixture. Ensure proper alignment and contact between the parts.
- Furnace Purge: Place the assembly in the furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) or a reducing atmosphere (e.g., forming gas - N_2/H_2 mixture) to prevent oxidation of the aluminum during heating.^[3]
- Heating:
 - Heat the assembly to a temperature just below the glass transition temperature (e.g., 380°C) at a rate of $10\text{-}20^\circ\text{C}/\text{minute}$.
 - Hold at this temperature for 10-15 minutes to ensure thermal uniformity.
 - Ramp up to the sealing temperature (e.g., 520°C) at a rate of $5\text{-}10^\circ\text{C}/\text{minute}$. The sealing temperature should be above the softening point of the glass to allow it to flow and wet the aluminum surface.^[1]
- Sealing:
 - Hold at the sealing temperature for 10-20 minutes to allow the glass to fully wet the aluminum surface and form a good bond.

- Cooling and Annealing:
 - Cool the assembly from the sealing temperature to the annealing temperature (just below T_g , e.g., 400°C) at a rate of 2-5°C/minute.
 - Hold at the annealing temperature for 30-60 minutes to relieve stresses in the glass and at the glass-metal interface.
 - Slowly cool the assembly to room temperature at a rate of 1-3°C/minute to prevent thermal shock and cracking.

Visualization of Workflows and Mechanisms

Experimental Workflow for Glass-to-Aluminum Sealing

Experimental Workflow for Sealing

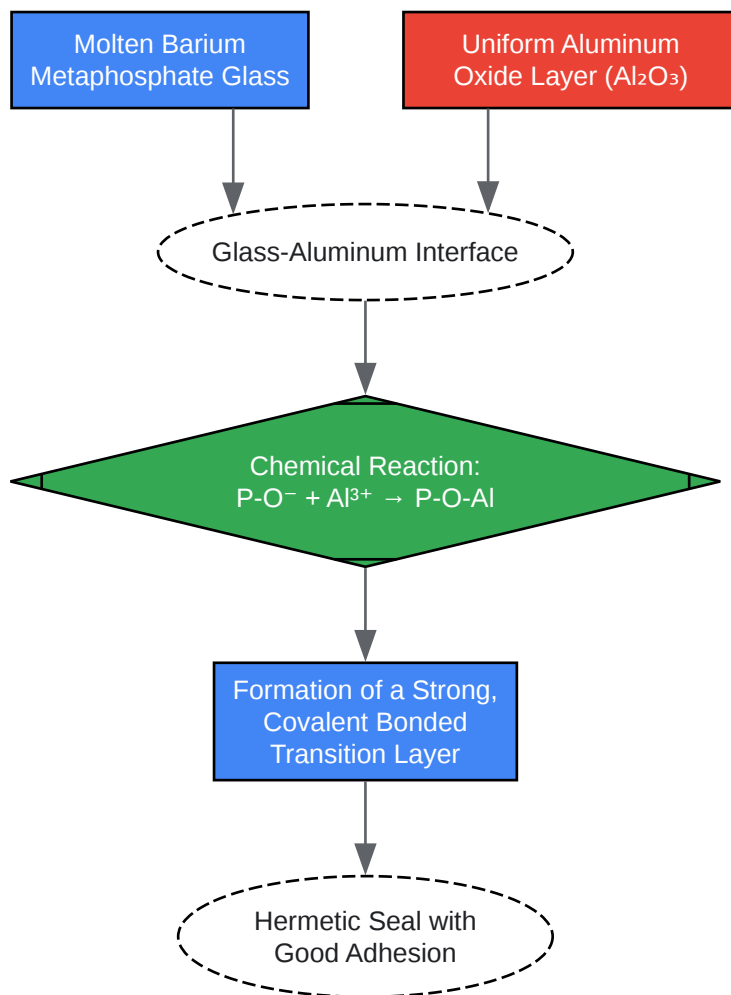


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Caption: Workflow for sealing **barium metaphosphate** glass to aluminum alloys.

Logical Relationship of the Adhesion Mechanism

Adhesion Mechanism at the Glass-Aluminum Interface



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Caption: Chemical bonding at the glass-aluminum interface leading to adhesion.[7][8]

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